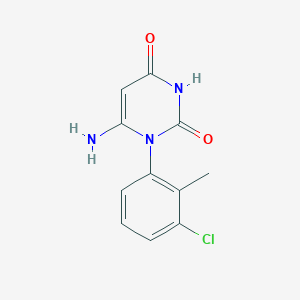

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a chloro group at the 3rd position, and a methyl group at the 2nd position of the phenyl ring. The pyrimidine ring is substituted at the 1st position with the phenyl group and has keto groups at the 2nd and 4th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylbenzaldehyde and guanidine.

Condensation Reaction: The aldehyde undergoes a condensation reaction with guanidine in the presence of a base such as sodium ethoxide to form the corresponding imine.

Cyclization: The imine undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical formula: C11H10ClN3O2 and a CAS number of 1152539-00-8. Its structure includes a pyrimidine ring substituted with an amino group and a chloro-methylphenyl moiety, which contributes to its reactivity and biological activity.

Biological Activities

The biological significance of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is highlighted by its potential pharmacological effects:

- Anticancer Activity : Compounds derived from this structure have shown promise as anticancer agents. For example, derivatives have been synthesized that exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that modifications to the pyrimidine scaffold can enhance its efficacy against resistant strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

- Synthesis of Novel Antitumor Agents : A study investigated the synthesis of novel triazine derivatives from this compound as intermediates. These compounds were evaluated for their cytotoxicity against human cancer cell lines and showed promising results .

- Development of Antimicrobial Agents : Another research focused on the modification of this compound to develop new antimicrobial agents. The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

Mécanisme D'action

The mechanism of action of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chloro and methyl groups on the phenyl ring.

6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group on the phenyl ring.

6-amino-1-(2-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chloro group on the phenyl ring.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione imparts unique chemical properties and reactivity compared to its analogs. These substituents can influence the compound’s electronic distribution, steric effects, and overall biological activity.

Activité Biologique

6-Amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 910443-01-5, exhibits various pharmacological properties, particularly in antibacterial and antifungal domains. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidinedione core substituted with an amino group and a chlorinated aromatic ring. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that certain pyrimidinedione derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidinedione Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| Similar Pyrimidinediones | E. coli | 0.0039 |

| Other Derivatives | Bacillus subtilis | 0.015 |

The structure-activity relationship (SAR) indicates that the halogen substituents significantly enhance antibacterial activity by increasing the lipophilicity and reactivity of the compounds .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. A related study indicated that certain derivatives had antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Pyrimidinedione Derivatives

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| This compound | C. albicans | 16.69 |

| Similar Pyrimidinediones | Fusarium oxysporum | 56.74 |

Case Studies

Case Study 1: In Vitro Testing of Antimicrobial Properties

A study conducted in vitro tested various derivatives of pyrimidinediones for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that modifications at specific positions on the pyrimidine ring could significantly enhance activity .

Case Study 2: Structural Optimization for Enhanced Activity

Another investigation focused on optimizing the structure of pyrimidinediones to improve their potency as BCAT (branched-chain amino acid transaminase) inhibitors in cancer therapy. The study revealed that certain substitutions at the 6-position of the pyrimidinedione core could modulate both potency and permeability across cellular membranes .

Propriétés

IUPAC Name |

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-6-7(12)3-2-4-8(6)15-9(13)5-10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIFWUCBGBEUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.